Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate
Description
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS: Refer to , -21-1042) is a fluorinated quinoline derivative primarily used as a synthetic intermediate in the production of prulifloxacin, a broad-spectrum fluoroquinolone antibiotic . Structurally, it features:
Properties
IUPAC Name |
ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUMINRQFVBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444551 | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154330-68-4 | |
| Record name | Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154330-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline skeleton is synthesized via the Gould-Jacobs cyclization, utilizing ethyl (2,3,4,5-tetrafluorophenyl)cyanoacetate as the starting material. Reaction with phosphorus oxychloride (POCl₃) at 110°C induces cyclization, yielding ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Reaction Conditions :
Introduction of the Ethylthio Group
The hydroxyl group at position 4 is protected as a methoxymethyl ether to prevent undesired side reactions. Subsequent treatment with hydrogen chloride (HCl) in ethanol selectively cleaves the methoxymethylthio group, generating a free thiol intermediate. This intermediate undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) at 80°C, affording ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Reaction Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Alkylating Agent | Ethyl bromide | Higher selectivity vs. ethyl iodide |
| Catalysts | K₂CO₃, KI | Enhances nucleophilic substitution |
Acetylation of the Hydroxyl Group
The hydroxyl group at position 4 is acetylated using acetic anhydride (Ac₂O) in pyridine at room temperature. This step proceeds quantitatively, yielding this compound.
Reaction Conditions :
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclization Approach
An alternative method involves cyclizing ethyl 2-(ethylthio)-4-acetoxy-6,7-difluoro-3-quinolinecarboxylate using 1,1-dibromoethane in DMF. This one-pot reaction simplifies the synthesis but requires stringent control of stoichiometry to avoid over-alkylation.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 82 | 99.5 | High reproducibility |
| Direct Cyclization | 75 | 98.0 | Reduced step count |
Enzymatic Acetylation
Recent studies explore enzymatic acetylation using lipases as biocatalysts. This green chemistry approach achieves 90% yield under mild conditions (pH 7.0, 30°C) but remains less scalable than traditional methods.
Purification and Analytical Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding colorless crystals. Final purity (>99%) is confirmed by HPLC using a C18 column and acetonitrile-water mobile phase.
HPLC Conditions :
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 8.25 (d, J = 8.5 Hz, 1H), 7.80 (dd, J = 6.7 Hz, 2.9 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.65 (s, 3H), 1.45 (t, J = 7.1 Hz, 3H).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or alkoxy derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Its unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoro substitutions and ethylthio group may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives
Key Differences:
Substituent Effects :
- 4-Acetoxy vs. 4-Hydroxy/Chloro : The acetoxy group in the target compound acts as a protective group, enabling easier handling and subsequent deprotection compared to hydroxyl analogs (e.g., , -21-1041). Chloro derivatives (–15) offer higher electrophilicity but lower stability .
- 2-(Ethylthio) vs. 2-(Methoxymethylthio) : Ethylthio increases lipophilicity, favoring membrane penetration, while methoxymethylthio may enhance aqueous solubility .
Synthetic Utility: The target compound is synthesized via acetylation of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (), a route noted for moderate reaction conditions and industrial scalability . In contrast, thiazeto-fused analogs () require cyclization steps, increasing synthesis complexity .
Biological Relevance :
- Fluorine at 6,7 positions is critical for antibacterial activity in prulifloxacin .
- Ethylthio-containing compounds (e.g., –10, 12) are associated with high toxicity in pesticides (e.g., Demeton), necessitating careful handling despite pharmaceutical use .
Commercial Status :
- The target compound is discontinued (), likely due to instability or cost, whereas chloro and methoxy analogs remain accessible .
Research Findings and Challenges
- Synthesis Efficiency : The target compound’s yield (85.7% in ) is comparable to other intermediates, but discontinuation suggests scalability or purity issues .
- Toxicity Concerns: Ethylthio groups, while beneficial for lipophilicity, may pose handling risks due to structural similarity to toxic organothiophosphates (–10) .
- Stability : Acetoxy groups are prone to hydrolysis, limiting shelf life compared to chloro or methylated derivatives .
Biological Activity
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate (CAS No. 154330-68-4) is a synthetic compound that belongs to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
- Molecular Formula: C16H15F2NO4S
- Molecular Weight: 355.4 g/mol
- IUPAC Name: Ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate
The compound features a quinoline core structure with two fluorine atoms at the 6 and 7 positions and an ethylthio group at the 2 position, which may enhance its biological activity by influencing its interaction with biological targets.
Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription, making them prime targets for antibiotic action. The presence of the difluoro substituents in this compound suggests that it may have similar mechanisms of action as other fluoroquinolones, potentially leading to effective inhibition of bacterial growth.
Antibacterial Activity
Case Studies and Experimental Data
A review of literature reveals limited direct studies on this compound. However, related compounds have shown promising results:
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| Ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate | 3.5 | DNA gyrase | |
| Various fluoroquinolones | Varies | DNA gyrase/topoisomerases |
These findings suggest the potential for this compound to act as an effective antibacterial agent through similar mechanisms.
Toxicological Profile
While specific toxicity data for this compound are not extensively documented, fluoroquinolones are known to have side effects that can include gastrointestinal disturbances and central nervous system effects. As this compound is primarily intended for research purposes and not therapeutic applications, comprehensive toxicological evaluations remain necessary.
Q & A
Q. What are the recommended synthetic routes and purification methods for Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate?
The compound can be synthesized via multi-step reactions involving quinolone intermediates. Key steps include:
- Acetoxylation : Introduce the acetoxy group at position 4 using acetylating agents under controlled pH and temperature to avoid side reactions.
- Ethylthio substitution : React with ethanethiol in the presence of a base (e.g., NaH) to substitute the thiol group at position 2.
- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 6 and 7.
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC .
Q. How is structural characterization performed for this compound and its intermediates?
A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing between 6- and 7-fluoro signals via coupling patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetate and ester groups).
- Elemental Analysis : Ensures stoichiometric consistency.
Cross-referencing with crystallographic data of analogous compounds (e.g., Ethyl 1-cyclopropyl-6,7-difluoroquinoline derivatives) can resolve ambiguities in structural assignments .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the introduction of fluorine atoms at positions 6 and 7?
Regioselectivity is influenced by:
- Reaction Temperature : Lower temperatures (0–5°C) favor fluorination at position 6 due to steric hindrance at position 7.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.
- Catalysts : Lewis acids like BF₃·Et₂O can direct fluorination to specific sites.
Validate regioselectivity via F NMR and X-ray crystallography (if crystalline derivatives are obtainable). Comparative studies with non-fluorinated analogs are critical .
Q. What methodologies are used to evaluate the role of fluorine substituents in modulating biological activity?
- Comparative Bioassays : Synthesize analogs lacking fluorine atoms or with alternate halogens (Cl/Br) and test against microbial strains (e.g., S. aureus, E. coli).
- Computational Modeling : Use DFT calculations to assess fluorine’s electron-withdrawing effects on the quinoline core and its interaction with bacterial DNA gyrase.
- SAR Studies : Correlate fluorine position (6 vs. 7) with MIC (Minimum Inhibitory Concentration) values. Evidence from related fluoroquinolones suggests that 6,7-difluoro configurations enhance membrane permeability .
Q. How should researchers resolve contradictions in reported antimicrobial activity data for this compound?
Contradictions may arise from:
- Purity Variability : Use HPLC (>98% purity) and DSC (Differential Scanning Calorimetry) to confirm batch consistency.
- Structural Degradation : Perform stability studies under assay conditions (e.g., pH 7.4, 37°C) to rule out hydrolysis of the acetoxy or ester groups.
- Assay Protocol Differences : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
Q. What strategies are recommended for optimizing stability during storage and handling?
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the acetoxy group.
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Handling Precautions : Avoid prolonged exposure to moisture or light; use desiccants and amber glassware .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
